molecular formula C26H16N2O B14336636 Acridine, 9,9'-oxybis- CAS No. 95256-37-4

Acridine, 9,9'-oxybis-

Cat. No.: B14336636
CAS No.: 95256-37-4
M. Wt: 372.4 g/mol
InChI Key: HKJQFPJLYKEDJR-UHFFFAOYSA-N
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Description

9,9'-Oxybis-acridine (CAS: 66724-91-2), also referred to as 9,9′-Oxy-bis(acridinium) salts in its cationic form, is a bis-acridine derivative comprising two acridine rings connected via an oxygen atom at the 9-positions (Figure 1). This compound is synthesized through nucleophilic substitution reactions, such as the treatment of 9-trifloxyacridinium salts with diisopropylethylamine in acetonitrile, achieving a high yield of 87% .

Properties

CAS No.

95256-37-4

Molecular Formula

C26H16N2O

Molecular Weight

372.4 g/mol

IUPAC Name

9-acridin-9-yloxyacridine

InChI

InChI=1S/C26H16N2O/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H

InChI Key

HKJQFPJLYKEDJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Acridine can be separated from coal tar by extracting with dilute sulfuric acid. The addition of potassium dichromate to this solution precipitates acridine bichromate, which is then decomposed using ammonia .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate

    Reduction: Various reducing agents

    Substitution: Alkyl iodides and alkaline potassium ferricyanide

Major Products:

    Oxidation: Acridinic acid

    Reduction: 9,10-dihydroacridines

    Substitution: N-alkyl acridones

Scientific Research Applications

Acridine derivatives have a wide range of applications in scientific research due to their unique physical and chemical properties :

Comparison with Similar Compounds

Bis-Acridines with Varied Linkers

Bis-acridine derivatives differ primarily in linker composition and length, which critically influence their chemical and biological activities.

Compound Linker Type Key Properties/Applications Reference
9,9'-Oxybis-acridine Oxygen bridge High conjugation retention; used in spectroscopic studies and prion inhibition research
9,9'-Thio-bis-acridinium Sulfur bridge Reduced electron density compared to oxygen analog; similar aromatic conjugation
1,7-Bis(9-acridinyl)heptane Alkyl chain (C7) Flexible linker; studied for prion inhibition with moderate activity
9,9'-(1,11-undecanediyl)bis-acridine Alkyl chain (C11) Longer linker; potential for enhanced binding in biological systems

Key Findings :

  • Electronic Effects : The oxygen bridge in 9,9'-oxybis-acridine preserves aromaticity, while sulfur (in thio-bis analogs) introduces slight electronic perturbations .

Mono-Acridine Derivatives

Mono-acridines, such as 9-fluoracridinium or 9-azidoacridin, lack the dimeric structure but share the acridine scaffold. These compounds exhibit distinct reactivity:

  • 9-Fluor-10-methylacridinium-trifluormethan-sulfonat : High thermal stability (m.p. ~210°C) due to methyl substitution; used in photophysical studies .
  • 9-Azidoacridin : Low melting point (8°C); reactive azide group enables click chemistry applications .

Prion Inhibition

Bis-acridines demonstrate potent anti-prion activity, with structure-activity relationships (SAR) revealing:

  • Linker Dependence : Optimal activity requires linkers of intermediate length (C5–C7). For example, 1,7-bis(9-acridinyl)heptane shows higher therapeutic indices than shorter or longer analogs .
  • Scaffold Specificity : Aza-acridines (nitrogen-substituted analogs) exhibit >90% reduced activity, underscoring the necessity of the native acridine ring .

Physicochemical Properties

Property 9,9'-Oxybis-acridine 9,9'-Thio-bis-acridinium 1,7-Bis(9-acridinyl)heptane
Melting Point (°C) Not reported Not reported Not applicable (liquid)
UV/VIS λmax (nm) 420–450 430–460 410–440
Solubility Polar solvents (ACN) Polar solvents (DMF) Non-polar solvents (hexane)

Spectral Data :

  • ¹H NMR of 9,9'-oxybis-acridine shows aromatic proton resonances at δ=7.2–8.5 ppm, consistent with intact acridine rings .

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